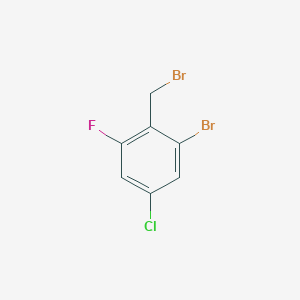

2-Bromo-4-chloro-6-fluorobenzyl bromide

Description

Contextualization of Polyhalogenated Benzyl (B1604629) Bromides in Organic Synthesis

Polyhalogenated benzyl bromides are a class of organic compounds that serve as fundamental pillars in the edifice of modern organic synthesis. These molecules, characterized by a benzene (B151609) ring substituted with multiple halogen atoms and a bromomethyl group, are highly valued as versatile synthetic intermediates. ncert.nic.in The reactivity of the bromomethyl group makes them excellent benzylic halides, readily participating in nucleophilic substitution reactions to introduce the substituted benzyl moiety into a wide array of molecules. ucalgary.carsc.org This functionality is crucial in the synthesis of complex organic structures, pharmaceuticals, and agrochemicals. ncert.nic.inchemimpex.com

The halogen atoms on the aromatic ring are not mere spectators; they play a crucial role in modulating the electronic properties and reactivity of the molecule. They can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the stepwise and controlled construction of intricate molecular architectures. Brominated heterocycles and aromatic compounds are particularly valuable as intermediates for these catalytic cross-coupling reactions, enabling chemists to rapidly explore chemical space and develop new compounds. Furthermore, the nature and position of the halogen substituents can significantly influence the biological activity of the final products, a feature extensively exploited in medicinal chemistry to enhance the efficacy and metabolic stability of drug candidates. chemimpex.com

Significance of 2-Bromo-4-chloro-6-fluorobenzyl bromide as a Trifunctionalized Building Block

This compound stands out as a particularly significant trifunctionalized building block. Its structure is distinguished by the presence of three different halogen atoms—fluorine, chlorine, and bromine—at specific positions on the benzene ring, in addition to the highly reactive bromomethyl (-CH2Br) group. This unique arrangement of substituents offers a sophisticated platform for complex and selective chemical synthesis.

The term "trifunctionalized" refers to the three distinct halogen groups on the aromatic ring, each offering a different potential for reactivity. The varying carbon-halogen bond strengths (C-Br < C-Cl < C-F) and the specific ortho and para positioning relative to the bromomethyl group allow for chemoselective transformations. For instance, the carbon-bromine bond is typically the most reactive in palladium-catalyzed cross-coupling reactions, allowing for its selective functionalization while leaving the chloro and fluoro groups intact for subsequent reactions. The chloro group can be activated under different catalytic conditions, and the highly stable fluoro group often remains to modulate the steric and electronic properties of the final molecule, frequently enhancing its pharmacological profile.

The bromomethyl group serves as a primary site for nucleophilic substitution, enabling the attachment of this complex benzyl unit to various substrates. ucalgary.ca The presence of two ortho substituents (bromo and fluoro) can sterically influence the reactions at the benzylic carbon, potentially leading to unique selectivity. nih.gov This multi-level reactivity makes this compound a powerful tool for creating diverse and complex molecules from a single, well-defined starting material, which is invaluable in the fields of drug discovery and materials science.

Below is a table detailing the key properties of this compound.

| Property | Data |

| IUPAC Name | 1-(Bromomethyl)-2-bromo-4-chloro-6-fluorobenzene |

| Molecular Formula | C₇H₄Br₂ClF |

| Molecular Weight | 302.37 g/mol |

| Structure | A benzene ring substituted with a bromomethyl group at position 1, a bromine atom at position 2, a chlorine atom at position 4, and a fluorine atom at position 6. |

Overview of Current Research Landscape and Gaps Pertaining to this compound

Despite the clear synthetic potential of this compound, a review of the current scientific literature reveals a significant research gap. There is a notable scarcity of studies focused specifically on the synthesis, reactivity, and application of this particular trifunctionalized compound.

The existing research landscape is populated with studies on related, yet simpler, di-halogenated benzyl bromides such as 4-Bromo-2-fluorobenzyl bromide, 2-Bromo-4-fluorobenzyl bromide, and 2-Chloro-6-fluorobenzyl bromide. chemimpex.comprepchem.comsigmaaldrich.com These compounds are recognized as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. chemimpex.com For example, the 2-chloro-6-fluorobenzyl moiety is a component of more complex molecules that have been investigated for potential anti-inflammatory and anticancer activities. This underscores the potential utility of the structural class.

However, the unique reactivity profile endowed by the specific 2-bromo, 4-chloro, 6-fluoro substitution pattern remains largely unexplored. The absence of dedicated research on this compound represents a clear gap in the field of synthetic chemistry. Key unanswered questions include:

The development of efficient and scalable synthetic routes to produce this compound.

Systematic studies on its chemoselective reactivity, particularly in sequential cross-coupling reactions that exploit the differential reactivity of the C-Br and C-Cl bonds.

Exploration of its utility in the synthesis of novel compounds for medicinal chemistry, agrochemistry, and materials science.

The lack of available data and dedicated studies highlights an opportunity for new research avenues. Investigating the synthetic applications of this versatile building block could unlock novel pathways to complex molecular targets that are currently difficult to access.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFJCCBBOBVEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chloro 6 Fluorobenzyl Bromide

Strategies for Benzylic Bromination of Substituted Aromatics

Benzylic bromination is the process of substituting a hydrogen atom on the carbon adjacent to an aromatic ring with a bromine atom. This reaction typically proceeds via a free radical mechanism, as the benzylic C-H bond is weakened due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.org

Radical Bromination Approaches (e.g., Hydrobromic Acid/Hydrogen Peroxide Photolytic Conditions)

The mechanism is initiated by the photolytic cleavage of a bromine source, leading to the formation of a bromine radical. This radical abstracts a hydrogen atom from the methyl group of the substituted toluene (B28343), creating a resonance-stabilized benzyl radical. This intermediate then reacts with a bromine source to yield the desired benzyl bromide and regenerate a bromine radical, which continues the chain reaction. researchgate.netlibretexts.org

This method has been successfully applied to the synthesis of structurally similar compounds. For instance, 2-bromo-6-fluorobenzyl bromide was prepared from 2-bromo-6-fluorotoluene by reacting it with HBr and H₂O₂ under light conditions. google.com The process is noted for its high utilization of the bromine source and reduced environmental impact. nih.govgoogle.com

Table 1: Example of HBr/H₂O₂ Mediated Benzylic Bromination This table is illustrative of the general method and based on a closely related synthesis.

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Bromo-6-fluorotoluene | HBr (40%), H₂O₂ (30%) | Light irradiation, 2-30 hours | 2-Bromo-6-fluorobenzyl bromide | 88.9% |

N-Bromosuccinimide-Mediated Synthesis Pathways

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, is a classic and widely used method for selective allylic and benzylic bromination. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or activation by light. libretexts.orgchemicalbook.com

NBS provides a constant, low concentration of molecular bromine, which is crucial for the selectivity of the radical process over competing ionic reactions, such as electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen from trace amounts of HBr to start the bromine radical chain.

This pathway has been documented for the synthesis of various halogenated benzyl bromides. For example, 2-bromo-4-fluorobenzyl bromide was synthesized from 2-bromo-4-fluorotoluene using NBS and benzoyl peroxide in CCl₄. prepchem.com Similarly, 4-bromo-2-fluorobenzyl bromide has been prepared from its corresponding toluene precursor using NBS and AIBN as the initiator. chemicalbook.com

Table 2: Examples of NBS-Mediated Benzylic Bromination

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromo-4-fluorotoluene | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux | 2-Bromo-4-fluorobenzyl bromide | Not explicitly stated, product was impure |

| 2-Fluoro-4-bromotoluene | NBS, AIBN | Carbon Tetrachloride | Reflux (100°C), 13 hours | 4-Bromo-2-fluorobenzyl bromide | 89% |

Regioselective Bromination in Complex Halogenated Systems

In a complex molecule like 2-bromo-4-chloro-6-fluorotoluene, achieving high regioselectivity is paramount. The goal is to exclusively target the benzylic hydrogens. The use of free-radical conditions is the key to this selectivity. Electrophilic aromatic bromination, which would add another bromine atom to the benzene (B151609) ring, is disfavored under these conditions. mdpi.com

Several factors contribute to the high regioselectivity of benzylic bromination:

Benzylic C-H Bond Energy: The C-H bonds at the benzylic position are inherently weaker than aromatic C-H bonds, making them more susceptible to abstraction by radicals. libretexts.org

Radical Stabilization: The benzyl radical intermediate is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This lowers the activation energy for its formation.

Reaction Conditions: Radical initiators (AIBN, BPO) and light specifically promote radical pathways, while the low concentration of Br₂ provided by NBS suppresses ionic pathways. masterorganicchemistry.com

Ring Deactivation: The existing halogen substituents (Br, Cl, F) on the aromatic ring are electron-withdrawing and deactivating towards electrophilic attack, further ensuring that the reaction does not occur on the ring. google.com

Therefore, both the HBr/H₂O₂ and NBS methods are highly regioselective for the benzylic position in complex halogenated systems, leading specifically to the formation of the desired benzyl bromide.

Alternative Synthetic Routes to Substituted Benzyl Bromide Frameworks (e.g., Conversion of Benzyl Alcohols)

An alternative strategy for synthesizing substituted benzyl bromides involves the conversion of the corresponding benzyl alcohol. This two-step approach first requires the synthesis of 2-bromo-4-chloro-6-fluorobenzyl alcohol from the toluene precursor, followed by the substitution of the hydroxyl (-OH) group with a bromide.

This conversion is a standard nucleophilic substitution reaction. Common reagents used for this transformation include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). organic-chemistry.orgchegg.com The reaction with HBr, for instance, involves protonation of the alcohol to form a good leaving group (water), followed by attack of the bromide ion.

This method has been effectively used for structurally related compounds. A patent describes the synthesis of 4-bromo-2-fluorobenzyl bromide from 4-bromo-2-fluorobenzyl alcohol by reacting it with 48% hydrobromic acid at elevated temperatures, achieving a high yield. chemicalbook.com This demonstrates the viability of this route for preparing 2-Bromo-4-chloro-6-fluorobenzyl bromide, should the corresponding alcohol be readily available.

Table 3: Example of Benzyl Bromide Synthesis from Benzyl Alcohol This table is illustrative of the general method and based on a closely related synthesis.

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-2-fluorobenzyl alcohol | 48% Hydrobromic Acid | 100°C, 10 minutes | 4-Bromo-2-fluorobenzyl bromide | 91% |

Purification and Isolation Techniques for Halogenated Benzyl Bromides

The purification of the final this compound product is critical to remove unreacted starting materials, reagents (e.g., succinimide), and any byproducts. Standard workup procedures often involve washing the crude reaction mixture.

Common purification steps include:

Aqueous Washing: The organic layer containing the product is washed sequentially with water, a saturated sodium bicarbonate or sodium carbonate solution (to neutralize any residual acid like HBr), and finally with a saturated sodium chloride solution (brine) to aid in the separation of aqueous and organic layers. google.comreddit.com A wash with a sodium bisulfite solution may also be used to remove any remaining colored bromine. google.com

Drying and Concentration: The washed organic phase is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, followed by filtration and removal of the solvent under reduced pressure. chemicalbook.com

Distillation: Due to their relatively high boiling points, benzyl bromides can often be purified by vacuum distillation to separate them from less volatile or more volatile impurities. reddit.comresearchgate.net

Column Chromatography: For high-purity requirements, silica gel column chromatography is a very effective method. A non-polar eluent system, such as petroleum ether or a mixture of petroleum ether and ethyl acetate, is typically used. google.comresearchgate.net

Recrystallization: If the benzyl bromide is a solid at or near room temperature, recrystallization from a suitable solvent, such as ethanol (B145695), can be an effective purification technique. google.comgoogle.com

For older samples that may have degraded through hydrolysis, passing the material through a plug of basic alumina can be a quick way to remove acidic impurities like benzyl alcohol and benzoic acid derivatives. reddit.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 6 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Bromine Center

The benzylic bromide group is a potent electrophilic site, readily participating in nucleophilic substitution reactions. These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, and the dominant mechanism is heavily influenced by the electronic and steric nature of the aromatic substituents, the solvent, and the nucleophile. gla.ac.ukquora.com

Inductive Effect (-I): The fluorine, chlorine, and bromine atoms all pull electron density away from the aromatic ring and, by extension, from the benzylic carbon. This electron withdrawal destabilizes the carbocation intermediate required for an SN1 pathway, thereby slowing down the rate of SN1 reactions. Conversely, this inductive withdrawal increases the partial positive charge on the benzylic carbon, making it more susceptible to attack by a nucleophile, which could potentially accelerate an SN2 reaction.

Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the benzene (B151609) ring. This effect is most pronounced for fluorine and decreases down the group. This electron donation can help stabilize an adjacent benzylic carbocation, a key factor for the SN1 mechanism. chemistry.coach The ortho-bromo and ortho-fluoro substituents are positioned to provide resonance stabilization to a developing positive charge at the benzylic position.

Steric Hindrance: The presence of substituents at both ortho positions (bromo and fluoro) creates significant steric hindrance around the benzylic carbon. This crowding impedes the backside attack required for an SN2 mechanism, thus disfavoring this pathway. masterorganicchemistry.com

The net effect is a complex balance. The strong inductive withdrawal and significant steric hindrance from the two ortho-substituents likely inhibit the SN2 pathway. While the inductive effects also disfavor the SN1 pathway by destabilizing the carbocation, the resonance stabilization from the ortho halogens and the inherent stability of a benzylic carbocation may allow the SN1 mechanism to compete, particularly under favorable conditions (e.g., polar protic solvent, weak nucleophile). quora.comlibretexts.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Impact on SN1 Rate | Impact on SN2 Rate |

|---|---|---|---|---|---|

| Bromo | ortho (C2) | Strong | Moderate | Decreases (Inductive) / Increases (Resonance) | Decreases (Steric Hindrance) |

| Chloro | para (C4) | Strong | Weak | Decreases (Inductive) | Increases (Inductive) |

| Fluoro | ortho (C6) | Very Strong | Strong | Decreases (Inductive) / Increases (Resonance) | Decreases (Steric Hindrance) |

For 2-Bromo-4-chloro-6-fluorobenzyl bromide, the reaction pathway is likely a borderline case between SN1 and SN2. psu.edu Kinetic studies are essential to elucidate the dominant mechanism.

SN1 Kinetics: The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation. masterorganicchemistry.com The rate law would be: Rate = k[R-Br].

SN2 Kinetics: The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile, as they are both involved in the single, concerted rate-determining step. masterorganicchemistry.com The rate law would be: Rate = k[R-Br][Nu].

Kinetic experiments measuring the reaction rate while varying the concentrations of the benzyl (B1604629) bromide and the nucleophile would reveal the reaction order and thus the mechanism. It is also possible for both mechanisms to operate concurrently, leading to a mixed kinetic profile where the observed rate constant is a sum of the first-order and second-order rate constants (k_obs = k_1 + k_2[Nu]). psu.eduresearchgate.net

Thermodynamically, the stability of the products is the same regardless of the pathway. However, the activation energy for each pathway differs significantly. The SN1 pathway involves a high-energy carbocation intermediate, while the SN2 pathway proceeds through a high-energy pentacoordinate transition state. researchgate.net The relative energies of these intermediates and transition states, which are heavily influenced by substituent and solvent effects, determine the preferred kinetic pathway. Given the steric hindrance at the benzylic position, the activation energy for the SN2 pathway is expected to be high.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Key Intermediate | Benzylic Carbocation | None (Concerted Mechanism) |

| Transition State | Dissociation of C-Br bond | Pentacoordinate carbon |

| Effect of Steric Hindrance | Minimal | Strongly Inhibited |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

The choice of solvent is a critical factor in directing the mechanism of nucleophilic substitution. niscpr.res.in

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) possess O-H or N-H bonds and can solvate both cations and anions effectively. They excel at stabilizing the bromide leaving group and, more importantly, the benzylic carbocation intermediate of the SN1 pathway through hydrogen bonding and dipole-dipole interactions. libretexts.org This stabilization lowers the activation energy for the SN1 mechanism, making it more favorable.

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) have strong dipoles but lack acidic protons. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and more reactive, which favors the SN2 pathway where nucleophile strength is paramount. youtube.com

Catalysis can also influence the reaction. The addition of a Lewis acid (e.g., Ag⁺ from silver nitrate) can coordinate to the benzylic bromine, weakening the C-Br bond and promoting its departure as a leaving group. This assistance facilitates the formation of the carbocation, thereby promoting an SN1-type reaction, even with substrates that might otherwise be slow to react. nii.ac.jpnih.gov

Aromatic Reactivity of the Polysubstituted Benzene Ring

The benzene ring of this compound, while deactivated by the halogen substituents, can still undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution and metalation.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com While all three halogens are deactivating groups due to their strong inductive electron withdrawal, they are also ortho-, para-directors because of their ability to donate electron density through resonance, which stabilizes the cationic intermediate (arenium ion). msu.edulibretexts.org

In this compound, there are two available positions for substitution: C3 and C5.

The ortho-fluoro group (at C6) directs incoming electrophiles to its ortho (C5) and para (C3) positions.

The ortho-bromo group (at C2) directs to its ortho (C3) and para (C5) positions.

The para-chloro group (at C4) directs to its ortho positions (C3 and C5).

Therefore, all three substituents direct incoming electrophiles to the same two available carbons, C3 and C5. The final regiochemical outcome will be determined by a combination of the relative directing strength of the halogens and steric factors. The directing strength generally follows the order F > Cl > Br > I, which is related to the effectiveness of lone pair donation. However, the powerful steric bulk of the ortho-bromo group and the adjacent benzylic bromide group would likely hinder attack at the C3 position. Consequently, electrophilic substitution is predicted to occur preferentially at the C5 position , which is ortho to the strongly directing fluorine atom and less sterically encumbered.

| Position | Directing Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C3 | ortho to Bromo, para to Fluoro, ortho to Chloro | High (adjacent to Bromo and CH2Br) | Minor Product |

| C5 | para to Bromo, ortho to Fluoro, ortho to Chloro | Moderate | Major Product |

Directed ortho-metalation (DoM) is a powerful technique for functionalizing aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho position. wikipedia.org Halogens can serve as weak DMGs. The potential sites for DoM are C3 (ortho to the bromo group) and C5 (ortho to the fluoro group).

However, a significant and often faster competing reaction for aryl bromides is halogen-metal exchange . uwindsor.ca In this process, the organolithium reagent (e.g., n-butyllithium) directly exchanges with the bromine atom.

Ar-Br + n-BuLi → Ar-Li + n-BuBr

This exchange is typically very rapid at low temperatures, especially for aryl bromides and iodides. For this compound, treatment with an alkyllithium reagent is highly likely to result in halogen-metal exchange at the C2 position, replacing the bromine atom with lithium. This would form 2-lithio-4-chloro-6-fluorobenzyl bromide, which could then be trapped with an electrophile. The DoM pathway leading to lithiation at C3 or C5 is expected to be a minor or non-existent pathway under standard conditions. uwindsor.ca

Redox Chemistry and Derivatization at Peripheral Positions

The benzylic carbon of this compound is activated towards a variety of redox transformations. This reactivity allows for the selective introduction of different functional groups at this position, providing pathways to key synthetic intermediates such as substituted benzaldehydes, benzoic acids, and toluenes.

Oxidative Transformations (e.g., to Benzaldehydes or Benzoic Acids)

The benzylic bromide of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions dictates the final product.

Conversion to 2-bromo-4-chloro-6-fluorobenzaldehyde can be achieved under relatively mild conditions to avoid over-oxidation. A common method for oxidizing benzyl halides to aldehydes is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. For instance, a patented method for the synthesis of the related 2-bromo-6-fluorobenzaldehyde (B104081) from its benzyl bromide involves heating with DMSO and an inorganic base like potassium bicarbonate. google.com This transformation proceeds via an intermediate alkoxysulfonium salt, which then eliminates to form the aldehyde.

Further oxidation to 2-bromo-4-chloro-6-fluorobenzoic acid requires stronger oxidizing agents or more forcing conditions. A variety of reagents can accomplish this transformation. One environmentally benign approach involves the use of hydrogen peroxide in the presence of a metal catalyst, such as sodium tungstate (B81510) (Na₂WO₄) or sodium molybdate (B1676688) (Na₂MoO₄). researchgate.net This method is efficient and avoids the use of organic solvents. researchgate.net Traditional strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can also be employed to convert the benzylic position directly to a carboxylic acid. masterorganicchemistry.com

The table below summarizes typical reaction pathways for the oxidative transformation of the title compound.

| Target Product | Reagents and Conditions | Reaction Type | Reference |

|---|---|---|---|

| 2-Bromo-4-chloro-6-fluorobenzaldehyde | Dimethyl sulfoxide (DMSO), NaHCO₃ or K₂CO₃, heat (e.g., 95-100°C) | Kornblum Oxidation | google.com |

| 2-Bromo-4-chloro-6-fluorobenzoic acid | 30% Hydrogen Peroxide (H₂O₂), Sodium Tungstate (Na₂WO₄), heat | Catalytic Oxidation | researchgate.net |

| 2-Bromo-4-chloro-6-fluorobenzoic acid | Potassium Permanganate (KMnO₄), aqueous base, then acid workup | Strong Oxidation | masterorganicchemistry.com |

Reductive Pathways (e.g., to Halogenated Toluene (B28343) Derivatives)

The reduction of the bromomethyl group in this compound yields the corresponding halogenated toluene derivative, 2-bromo-4-chloro-6-fluorotoluene . This transformation involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.

Several methods are available for the reduction of benzyl halides. Catalytic hydrogenation is a common approach, typically employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. Careful control of the reaction conditions is necessary to selectively reduce the benzylic bromide without affecting the aryl-halide bonds, which can also undergo hydrogenolysis under more severe conditions.

Alternatively, reductions can be carried out using metals in an acidic medium, such as zinc dust in acetic acid or hydrochloric acid. Electrochemical methods have also been explored for the reduction of substituted benzyl bromides. rsc.org These reactions often proceed through the formation of a benzyl radical intermediate. rsc.orgnih.gov In the presence of a suitable hydrogen atom donor, this radical is converted to the toluene product. Studies on the reduction of various halogenated benzyl bromides have shown that the ease of reduction can be influenced by the nature and position of the halogen substituents on the aromatic ring. rsc.org

The following table outlines potential reductive pathways.

| Target Product | Reagents and Conditions | Reaction Type | Reference |

|---|---|---|---|

| 2-Bromo-4-chloro-6-fluorotoluene | H₂, Palladium on Carbon (Pd/C), Ethanol or Ethyl Acetate | Catalytic Hydrogenation | youtube.com |

| 2-Bromo-4-chloro-6-fluorotoluene | Zinc (Zn) powder, Acetic Acid (CH₃COOH) | Metal/Acid Reduction | youtube.com |

| 2-Bromo-4-chloro-6-fluorotoluene | Sodium Borohydride (NaBH₄), DMSO or a polar aprotic solvent | Hydride Reduction |

Applications of 2 Bromo 4 Chloro 6 Fluorobenzyl Bromide in Advanced Organic Synthesis

Utilization as a Versatile Alkylating Agent

The primary reactivity of 2-Bromo-4-chloro-6-fluorobenzyl bromide stems from the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. This makes the compound a potent and versatile alkylating agent for introducing the 2-bromo-4-chloro-6-fluorobenzyl moiety into various substrates.

This compound readily reacts with a wide array of heteroatom nucleophiles to form stable carbon-heteroatom bonds. This is a fundamental transformation for building the core structures of many functional molecules.

Carbon-Nitrogen (C-N) Bond Formation: Amines, amides, and other nitrogen-containing compounds can be effectively alkylated to produce the corresponding substituted benzylamines. This reaction is crucial in the synthesis of compounds with potential biological activity, where the benzyl (B1604629) group can be a key pharmacophore.

Carbon-Oxygen (C-O) Bond Formation: Alcohols and phenols react with this compound, typically in the presence of a base, to yield ethers. This allows for the attachment of the polyhalogenated benzyl group to various molecular scaffolds, modifying their solubility, lipophilicity, and metabolic stability.

Carbon-Sulfur (C-S) Bond Formation: Thiols and other sulfur nucleophiles are also excellent partners for alkylation, leading to the formation of thioethers. This type of linkage is present in numerous pharmaceutical and agrochemical compounds. The general protocol for synthesizing selenocyanates via the reaction of alkyl halides with potassium selenocyanate (KSeCN) illustrates a parallel reaction for carbon-chalcogen bond formation. preprints.org

| Reaction Type | Nucleophile | Resulting Bond | Product Class |

| N-Alkylation | Amine (R-NH₂) | C-N | Substituted Benzylamine |

| O-Alkylation | Alcohol (R-OH) | C-O | Benzyl Ether |

| S-Alkylation | Thiol (R-SH) | C-S | Benzyl Thioether |

Beyond heteroatom alkylation, this compound is a valuable substrate for creating new carbon-carbon bonds, a key step in extending carbon chains and building molecular complexity.

One common method involves nucleophilic substitution with cyanide ions (e.g., from KCN), which replaces the bromide to form a nitrile. chemrevise.org This reaction not only adds a carbon atom but also introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Furthermore, as a benzyl halide, it can participate in various cross-coupling reactions catalyzed by transition metals, allowing for the formation of C-C bonds with organometallic reagents.

Role in the Synthesis of Functionalized Organic Molecules

The unique combination of halogens and a reactive handle makes this compound an important starting material for molecules in the life sciences and specialty chemical sectors. The incorporation of fluorine, in particular, is known to enhance properties like metabolic stability and binding affinity in bioactive molecules. sigmaaldrich.com

Halogenated organic compounds are fundamental building blocks in medicinal chemistry. chempacific-zhejiang.comcustchemvip.comamericanelements.com The title compound serves as a key intermediate for synthesizing more complex molecules that may be screened for therapeutic activity. For instance, the related compound 2-bromo-6-fluorobenzaldehyde (B104081), which can be synthesized from 2-bromo-6-fluorobenzyl bromide, is a precursor to phosphodiesterase (PDE4) inhibitors used in the treatment of inflammatory diseases like psoriasis and dermatitis. google.com The presence of multiple halogens offers distinct advantages:

Modulation of Physicochemical Properties: Fluorine atoms can alter acidity, lipophilicity, and conformation with minimal steric impact. sigmaaldrich.com

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug candidate.

Site for Further Functionalization: The bromine and chlorine atoms on the aromatic ring can be selectively targeted in subsequent reactions, such as cross-coupling, to build even more complex structures.

The introduction of fluorine atoms into pesticides and herbicides has been shown to improve their efficacy compared to non-fluorinated analogs. sigmaaldrich.com The structural motifs present in this compound are relevant to the design of new agrochemicals. A related compound, 2-bromo-4-fluoro-6-nitrophenol, has demonstrated significant fungicidal and herbicidal activity. google.com This suggests that the 2-bromo-4-fluoro-phenyl scaffold is a promising platform for developing new crop protection agents.

| Application Area | Role of the Compound | Key Structural Features |

| Pharmaceuticals | Precursor to lead compounds and intermediates | Fluorine for metabolic stability; Multiple halogens for synthetic diversification |

| Agrochemicals | Building block for novel pesticides/herbicides | Fluorine for enhanced biological activity; Halogen pattern for targeted efficacy |

| Specialty Chemicals | Intermediate for functional materials | Thermal stability and unique electronic properties conferred by halogens |

Computational and Theoretical Investigations of 2 Bromo 4 Chloro 6 Fluorobenzyl Bromide

Quantum Chemical Characterization

Quantum chemical characterizations provide fundamental insights into the electronic structure, geometry, and reactivity of a molecule. These studies are typically performed using computational methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This analysis would yield precise bond lengths, bond angles, and dihedral angles for 2-Bromo-4-chloro-6-fluorobenzyl bromide. However, specific DFT calculations for this compound are not found in the reviewed literature.

Analysis of Conformational Space and Dihedral Angles

The analysis of conformational space involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, this would involve studying the rotation around the C-C single bond connecting the benzyl (B1604629) group to the bromomethyl group. The dihedral angles, which describe the relative orientation of different parts of the molecule, would be calculated for each stable conformer. This information is crucial for understanding the molecule's flexibility and its interactions with other molecules. No public data on the conformational analysis of this specific compound is available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A detailed FMO analysis for this compound, including the energies and spatial distributions of the HOMO and LUMO, has not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is valuable for predicting how a molecule will interact with other molecules, particularly in biological systems. An MEP surface map for this compound would reveal the electrostatic potential on the molecule's surface, but such a map is not available in the public domain.

Spectroscopic Property Prediction and Correlation

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), can predict the frequencies at which a molecule will absorb infrared radiation or scatter Raman light. These predicted spectra are based on the molecule's vibrational modes. A comparison between simulated and experimentally obtained spectra can provide strong evidence for the molecule's structure. However, no simulated FT-IR or FT-Raman spectra for this compound have been published.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly Density Functional Theory (DFT), have become invaluable in predicting NMR chemical shifts, offering significant support in the structural elucidation of complex molecules. For this compound, theoretical calculations can provide insights into the expected ¹H and ¹³C NMR spectra.

The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the electronegativity and spatial arrangement of the substituents on the benzene (B151609) ring. In this case, the bromine, chlorine, and fluorine atoms, along with the bromomethyl group, each exert distinct electronic effects (inductive and resonance) that modulate the shielding of the aromatic protons and carbons.

Generally, calculations are performed by optimizing the molecular geometry using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). Subsequently, NMR shielding tensors are calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

For substituted benzyl derivatives, the chemical shifts of the methylene protons (–CH₂Br) are also of interest. For unsubstituted benzyl bromide, these protons typically appear around 4.44 ppm. chemicalbook.com The presence of electron-withdrawing halogens on the aromatic ring in this compound is expected to cause a downfield shift for these methylene protons compared to the unsubstituted parent compound.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | (Value) | Doublet |

| Aromatic CH | (Value) | Doublet |

| -CH₂Br | (Value) | Singlet |

| Aromatic C-Br | (Value) | Singlet |

| Aromatic C-Cl | (Value) | Singlet |

| Aromatic C-F | (Value) | Singlet |

| Aromatic C-CH₂Br | (Value) | Singlet |

| Aromatic C-H | (Value) | Singlet |

| Aromatic C-H | (Value) | Singlet |

Note: The values in this table are placeholders and would be populated with data from specific computational chemistry software.

Intermolecular Interactions and Crystal Packing Studies (Drawing insights from related compounds)

The solid-state structure and properties of molecular crystals are governed by a complex interplay of intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, insights into its probable packing motifs can be drawn from studies on related halogenated organic compounds.

Hydrogen Bonding Interactions (C-H...X, O-H...X)

In the absence of strong hydrogen bond donors like O-H or N-H groups, weak C-H···X hydrogen bonds (where X is a halogen or oxygen) can play a significant role in the crystal packing of halogenated aromatic compounds. dcu.ienih.gov The aromatic and methylene C-H groups in this compound can act as donors, while the halogen atoms can serve as acceptors. The strength and geometry of these interactions are influenced by the acidity of the C-H proton and the acceptor capabilities of the halogen atoms. Statistical analyses of crystal structures of halogenated organic compounds have shown that hydrogen atoms are often the preferred interaction partners for organic halogens. nih.gov

Halogen Bonding and Other Noncovalent Interactions (e.g., C-X...X-C, π-π Stacking)

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic site (halogen bond acceptor). nih.govresearchgate.net This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the C-X bond. researchgate.net

In the crystal lattice of this compound, various types of halogen bonds could be anticipated:

C-Br···Br-C, C-Br···Cl-C, C-Cl···Br-C : These interactions, often categorized as Type II halogen bonds, are characterized by a "head-to-tail" arrangement that is distinct from the symmetric Type I contacts. acs.org

C-X···π : The electron-rich π-system of the benzene ring can act as a halogen bond acceptor. mdpi.comnih.gov

Quantitative Assessment of Interaction Energies (e.g., CLP-PIXEL Calculations)

To quantify the contributions of various intermolecular interactions to the lattice energy, computational methods like the Coulomb-London-Pauli (CLP)-PIXEL method can be employed. researchgate.neted.ac.uk This approach partitions the total interaction energy into physically meaningful components: Coulombic (electrostatic), polarization, dispersion, and repulsion. nih.govresearchgate.net

By performing CLP-PIXEL calculations on dimers and larger clusters extracted from a hypothetical crystal structure of this compound, the energetic significance of each type of interaction (hydrogen bonds, halogen bonds, π-π stacking) can be determined. For instance, such calculations on other halogenated compounds have successfully elucidated the dominant forces governing their crystal packing. researchgate.net

Interactive Data Table: Calculated Interaction Energies for a Hypothetical Dimer

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| C-H···Br | (Value) | (Value) | (Value) | (Value) | (Value) |

| C-Br···Cl | (Value) | (Value) | (Value) | (Value) | (Value) |

| π-π Stacking | (Value) | (Value) | (Value) | (Value) | (Value) |

Note: The values in this table are illustrative and would be derived from actual CLP-PIXEL calculations.

Reaction Pathway Analysis and Transition State Modeling

Benzyl halides are known to undergo nucleophilic substitution reactions through both Sₙ1 and Sₙ2 mechanisms. pearson.comquora.comucalgary.ca The preferred pathway is influenced by the stability of the carbocation intermediate (for Sₙ1) and the steric hindrance at the reaction center (for Sₙ2).

For this compound, a primary benzylic halide, the Sₙ2 mechanism is generally expected. ucalgary.ca However, the benzylic position can stabilize a carbocation through resonance, making an Sₙ1 pathway also plausible under certain conditions. pearson.comquora.com Computational modeling can be used to investigate the reaction pathways and characterize the transition states for both mechanisms.

In an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the bromine, leading to a pentacoordinate transition state. masterorganicchemistry.com The energy barrier for this process, and thus the reaction rate, is influenced by the electronic effects of the substituents on the benzene ring. researchgate.netidc-online.com The electron-withdrawing halogen atoms in this compound would likely increase the electrophilicity of the benzylic carbon, potentially accelerating the Sₙ2 reaction. idc-online.com

Transition state modeling, using methods like DFT, allows for the determination of the geometry and energy of the transition state structure. researchgate.netacs.org By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a particular reaction pathway can be assessed. For example, computational studies have shown that the transition state in the Sₙ2 reaction of benzyl halides can be stabilized by the adjacent π-system, leading to enhanced reactivity. youtube.com

Furthermore, computational analysis can explore the potential for competing reaction pathways, such as elimination reactions, although these are generally less common for primary benzylic halides. ucalgary.ca

Future Research Trajectories and Perspectives

Exploration of Stereoselective Synthetic Pathways Involving 2-Bromo-4-chloro-6-fluorobenzyl bromide

A primary frontier in modern organic synthesis is the control of stereochemistry. While this compound is an achiral molecule, its true potential lies in its use as a precursor for the synthesis of complex chiral molecules where the benzylic carbon becomes a stereocenter. Future research will be directed towards developing novel stereoselective transformations that leverage this building block.

A significant challenge in reactions at the benzylic position is the propensity for racemization, particularly if the reaction proceeds through a planar, resonance-stabilized carbocation intermediate (an SN1-type mechanism). study.commasterorganicchemistry.com Therefore, a key research trajectory involves the development of catalytic systems that can control the stereochemical outcome. One promising avenue is the use of relay catalysis, where a transition metal and a chiral organocatalyst work in concert. For instance, a palladium/chiral Lewis base relay catalysis has been successfully used for the highly enantioselective cascade carbonylation and annulation of benzyl (B1604629) bromides to construct chiral dihydroquinolinones. organic-chemistry.org Applying this strategy to this compound could provide access to a new class of optically active heterocyclic compounds. organic-chemistry.org

Another area of exploration is the enantioconvergent substitution of benzylic halides. walisongo.ac.idacs.org These methods use a chiral transition-metal catalyst to convert a racemic starting material into a single enantiomer of the product. While the target compound is not racemic, this principle can be applied to reactions where a racemic intermediate is generated in situ. Furthermore, asymmetric C-H functionalization presents a powerful tool. Research has shown that chiral dirhodium catalysts can achieve highly diastereoselective and enantioselective C-H insertion reactions on benzyl silyl ethers. organic-chemistry.org Future work could involve converting this compound into a suitable ether or silyl ether derivative, followed by a catalyzed, asymmetric C-H functionalization at the benzylic position to install a new substituent with high stereocontrol. organic-chemistry.org

| Synthetic Strategy | Catalyst System Example | Potential Chiral Product | Key Challenge |

|---|---|---|---|

| Asymmetric Cascade Annulation | Palladium / Chiral Lewis Base Relay | Chiral Dihydroquinolinones | Controlling reactivity and preventing catalyst deactivation. |

| Enantioselective C-H Functionalization | Chiral Dirhodium Complexes (e.g., Rh₂(S)-PTTL)₄) | α-Substituted Chiral Benzyl Ethers | Requires prior conversion of the bromide to an ether; poor enantioselectivity with some catalysts. organic-chemistry.org |

| Enantioconvergent Cross-Coupling | Chiral Nickel or Copper Complexes | Chiral Diaryl- or Alkyl-arylmethanes | Applicable if a racemic intermediate can be generated and consumed. walisongo.ac.idacs.org |

Development of Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of four distinct halogen atoms (C1-Br, C3-Cl, C5-F on the ring and the Cα-Br of the benzyl group) makes this compound a challenging yet highly rewarding substrate for selective catalysis. Future research will focus on creating catalytic systems that can precisely differentiate between these sites to achieve programmed, site-selective functionalization.

One major direction is the use of directing groups to control C-H functionalization on the aromatic ring. snnu.edu.cnresearchgate.net A functional group installed via the benzylic bromide could serve as a directing group, positioning a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to activate the otherwise inert C-H bond at the C2 or C6 position. scienceopen.com The development of transient directing groups, which are installed and removed in situ, represents a particularly step-economical approach to this challenge. snnu.edu.cn Given the polyhalogenated nature of the substrate, developing catalysts that can selectively couple at one C-X bond while leaving others intact is a formidable challenge. acs.org Research into ligand design for palladium catalysts has shown promise in controlling the site-selectivity of cross-coupling reactions on polyhalogenated arenes, a strategy directly applicable here. acs.org

Excitingly, new transition-metal-free catalytic systems are emerging that offer orthogonal reactivity. For example, an organocatalytic Suzuki-type coupling has been developed that uses a sulfide catalyst to selectively activate C(sp³)–halide bonds in the presence of more reactive C(sp²)–halide bonds. acs.org Applying such a system to this compound would enable selective coupling at the benzylic position, leaving the C-Br bond on the aromatic ring available for subsequent, traditional palladium-catalyzed cross-coupling. This dual reactivity would provide a powerful tool for the rapid construction of complex diarylmethane scaffolds. acs.org

| Catalytic Approach | Target Site | Example Catalyst Type | Anticipated Advantage |

|---|---|---|---|

| Directing Group-Assisted C-H Activation | Aromatic C-H | Palladium(II) / Transient Amino Acid Ligand | Functionalization of a non-halogenated position. snnu.edu.cn |

| Ligand-Controlled Cross-Coupling | Aromatic C-Br | Palladium(0) / Specialized Phosphine Ligand | Site-selectivity among different C-X bonds. acs.org |

| Transition-Metal-Free Suzuki-Type Coupling | Benzylic C-Br | Organic Sulfide Catalyst | Orthogonal reactivity to metal catalysis; selective for C(sp³)–Br. acs.org |

| Iron-Catalyzed Cross-Electrophile Coupling | Benzylic C-Br | Iron Pentacarbonyl | Coupling with other electrophiles (e.g., disulfides) without a reductant. chemrxiv.org |

Mechanistic Elucidation of Less Explored Transformations

A thorough understanding of reaction mechanisms is crucial for predicting reactivity and optimizing conditions. For benzyl bromides, nucleophilic substitution reactions can proceed through either a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate. study.com Benzyl bromide itself can react via both pathways due to the resonance stabilization of the benzyl cation. quora.comquora.com The electron-withdrawing nature of the fluorine, chlorine, and bromine substituents on the aromatic ring of this compound is expected to destabilize a potential benzylic carbocation, likely favoring the SN2 pathway. However, a detailed kinetic and computational investigation is needed to quantify this effect and map the mechanistic landscape.

Beyond classical substitution, future research should focus on elucidating the mechanisms of less conventional transformations. A notable example is the Lewis acid-catalyzed homologation of benzyl bromides with diazo compounds, which proceeds through a formal C-C bond insertion. nih.gov Computational analysis of this reaction revealed a complex mechanism involving a rate-determining SN1 step followed by the formation of a phenonium ion intermediate, which dictates the regioselectivity of the final product. nih.gov Studying this type of transformation with the polysubstituted target compound could reveal interesting electronic effects on the stability and rearrangement of such cationic intermediates.

Furthermore, radical-based pathways offer a complementary mode of reactivity. The reaction of benzyl halides with metals like zinc has been shown to proceed through benzyl radical intermediates, as confirmed by ESR spectroscopy. researchgate.net More recently, cooperative catalysis involving a photocatalyst and an organic base has been used to generate benzylic radicals from benzyl halides for coupling reactions with electron-deficient alkenes. nih.gov Elucidating the precise mechanisms of radical initiation, propagation, and termination for this compound in these systems will be essential for controlling the outcomes of these powerful C-C bond-forming reactions.

| Mechanism | Key Intermediate | Stereochemical Outcome | Expected Influence of Ring Substituents |

|---|---|---|---|

| SN1 | Planar Carbocation | Racemization | Disfavored by electron-withdrawing groups. study.com |

| SN2 | Pentacoordinate Transition State | Inversion of Configuration | Favored by electron-withdrawing groups. masterorganicchemistry.com |

| Radical | Planar Radical | Racemization | Influences radical stability and reaction rates. researchgate.net |

| Phenonium Ion Mediated | Bridged Cationic Species | Regio- and Stereoselective | Substituents will strongly influence ion stability and opening. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and process intensification. polimi.it This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. Future research will undoubtedly focus on adapting both the synthesis and subsequent reactions of this compound to flow-based platforms.

The synthesis of benzyl bromides via radical bromination of toluenes is an ideal candidate for flow chemistry. Photochemical flow reactors have been used to perform benzylic brominations with N-bromosuccinimide (NBS) on a multigram scale, offering superior control and safety compared to batch methods. organic-chemistry.orgresearchgate.net This approach avoids hazardous solvents like carbon tetrachloride and allows for precise control of residence time and irradiation, minimizing the formation of dibrominated byproducts. researchgate.net The scalability of this technology has been demonstrated by the kilogram-scale production of complex benzylic bromides in industry, underscoring its practical importance. apolloscientific.co.uk

Beyond its synthesis, the use of this compound as a reagent can be integrated into multi-step sequential flow processes. uc.pt For example, an intermediate generated in one flow reactor can be directly mixed with a stream of the benzyl bromide in a second reactor to perform an alkylation, followed by in-line purification or further reaction. This approach minimizes manual handling and enables the rapid production of complex target molecules. uc.pt The ultimate trajectory in this field is the development of fully automated synthesis platforms, where machine learning algorithms optimize reaction conditions in real-time, accelerating the discovery and production of new pharmaceutical compounds and materials. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with exotherms and hazardous reagents at large scale. | Superior heat and mass transfer; small reactor volumes enhance safety. polimi.it |

| Scalability | Often requires re-optimization; "scale-up" challenges. | Achieved by running the reactor for longer times ("scale-out"). apolloscientific.co.uk |

| Selectivity | Concentration and temperature gradients can lead to byproducts. | Precise control over stoichiometry and residence time improves selectivity. researchgate.net |

| Automation | Difficult to integrate into multi-step, automated sequences. | Easily integrated with in-line analytics and automated feedback loops. uc.ptresearchgate.net |

Advanced Computational Design of New Reactions and Molecular Architectures

Computational chemistry has become an indispensable tool in modern organic synthesis, moving beyond simple mechanistic elucidation to a predictive and design-oriented role. rsc.org For a molecule as complex as this compound, computational methods will be essential for navigating its vast chemical space and designing novel applications.

Future research will leverage computational tools, such as Density Functional Theory (DFT), for several key purposes. First, for the mechanistic elucidation of complex reactions, as was demonstrated for the homologation reaction involving a phenonium ion intermediate. nih.gov Such studies can accurately predict transition state energies, reaction pathways, and the origins of selectivity, guiding experimental efforts. rsc.org Second, computational screening can accelerate the development of new catalytic systems. For example, the binding affinities and activation barriers for various chiral ligands in an asymmetric catalysis (Section 6.1) or for different directing groups in C-H functionalization (Section 6.2) can be calculated to identify the most promising candidates for experimental validation. scienceopen.com This approach can significantly reduce the time and resources required for catalyst optimization.

Perhaps the most forward-looking application is the de novo design of new reactions and molecular architectures. By modeling the electronic properties of this compound and its derivatives, chemists can predict their reactivity with novel reagents. Furthermore, computational tools can be used to design new molecules based on this scaffold, predicting their physicochemical properties, biological activity, or material characteristics before they are ever synthesized. This synergy between computational design and advanced synthetic methods will define the future of molecular innovation.

Table of Compounds Mentioned

| Compound Name | Role in Article |

|---|---|

| This compound | Subject of the article |

| N-bromosuccinimide (NBS) | Reagent for benzylic bromination |

| Carbon tetrachloride | Solvent mentioned in context of flow chemistry |

| Palladium | Catalyst for cross-coupling and C-H activation |

| Rhodium | Catalyst for C-H functionalization |

| Ruthenium | Catalyst for C-H functionalization |

| Iron Pentacarbonyl | Catalyst for cross-electrophile coupling |

| Zinc | Reagent for radical formation |

Q & A

Q. What mechanistic insights explain unexpected by-products in Grignard reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.